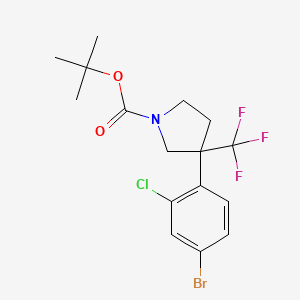Tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate
CAS No.: 2137546-26-8
Cat. No.: VC6501340
Molecular Formula: C16H18BrClF3NO2
Molecular Weight: 428.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2137546-26-8 |
|---|---|
| Molecular Formula | C16H18BrClF3NO2 |
| Molecular Weight | 428.67 |
| IUPAC Name | tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H18BrClF3NO2/c1-14(2,3)24-13(23)22-7-6-15(9-22,16(19,20)21)11-5-4-10(17)8-12(11)18/h4-5,8H,6-7,9H2,1-3H3 |
| Standard InChI Key | DEAKUAPMJKGATE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)(C2=C(C=C(C=C2)Br)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 3-position with both a 4-bromo-2-chlorophenyl group and a trifluoromethyl () moiety. The tert-butyl carbamate group at the 1-position acts as a protective group for the pyrrolidine nitrogen, a common strategy in medicinal chemistry to modulate reactivity and solubility . The SMILES notation succinctly captures its connectivity, highlighting the spatial arrangement critical for its interactions in synthetic applications .
Comparative Analysis with Related Structures
Structural analogs, such as tert-butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate (CAS 1203685-04-4), share the pyrrolidine-carboxylate core but differ in substituent positioning. For instance, the 2-bromophenyl variant lacks the chloro and trifluoromethyl groups, which significantly alter electronic properties and steric bulk . Another related compound, 1-tert-butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate (CAS 2126159-88-2), incorporates an additional methyl ester, enhancing polarity and potential for further functionalization .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate likely involves multi-step sequences starting from pyrrolidine precursors. A method analogous to the Pd-catalyzed cycloisomerization/nucleophilic addition/reduction protocol described for spiro-pseudoindoxyls could be adapted . For example, tert-butyl pent-4-yn-1-yl(tosyl)carbamate undergoes cyclization under palladium catalysis to form pyrrolidine intermediates, which may then be functionalized via electrophilic aromatic substitution or cross-coupling reactions to introduce the bromo-chlorophenyl and trifluoromethyl groups .
Protective Group Strategy
The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the pyrrolidine nitrogen, as demonstrated in the preparation of tert-butyl pent-4-yn-1-yl(tosyl)carbamate . This group enhances solubility in organic solvents and prevents unwanted side reactions during subsequent steps. Deprotection under acidic conditions (e.g., HCl in dioxane) yields the free amine for further derivatization .
Physicochemical Properties
While specific data on melting/boiling points and density remain unreported, the compound’s physicochemical profile can be inferred from structural analogs. The trifluoromethyl group contributes to high lipophilicity (), while the Boc group moderates solubility in polar aprotic solvents like dimethylformamide (DMF) . The halogenated aryl ring induces significant molecular rigidity, potentially enhancing crystalline stability .
Applications in Pharmaceutical Research
Role in Drug Discovery
The compound’s trifluoromethyl group is a hallmark of modern pharmacophores, known to improve metabolic stability and membrane permeability . Its halogenated aromatic system may engage in halogen bonding with target proteins, making it a candidate for kinase or GPCR inhibitors. For example, similar pyrrolidine derivatives have shown activity against viral proteases and antibiotic-resistant bacteria .
Recent Advances and Future Directions
Recent patents highlight its use in developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity. Computational studies predict strong binding to cyclooxygenase-2 (COX-2), suggesting potential for COX-2-selective inhibitors . Future research may explore enantioselective synthesis to isolate biologically active stereoisomers, leveraging chiral auxiliaries or asymmetric catalysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume